5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one
Description
Properties
CAS No. |
915306-57-9 |
|---|---|
Molecular Formula |
C24H19NO3Sn |
Molecular Weight |
488.1 g/mol |
IUPAC Name |
triphenylstannyl 6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C6H5NO3.3C6H5.Sn/c8-5-2-1-4(3-7-5)6(9)10;3*1-2-4-6-5-3-1;/h1-3H,(H,7,8)(H,9,10);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
NXQQBWCAAKLUEQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CNC(=O)C=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one typically involves the reaction of pyridin-2(1H)-one with triphenylstannyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannyl group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form the corresponding stannic oxide derivative.
Reduction: The compound can be reduced to remove the stannyl group, yielding the parent pyridinone.
Substitution: The triphenylstannyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one involves its interaction with specific molecular targets. The triphenylstannyl group can interact with biological macromolecules, potentially inhibiting their function. The pyridinone core can also participate in various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Pyridin-2(1H)-one Derivatives
Structural and Functional Group Variations
The pyridin-2(1H)-one scaffold is highly versatile, with substitutions at the C-3, C-4, or C-5 positions significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling reactions between pyridin-2(1H)-one derivatives and triphenylstannyl reagents. A common approach uses nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Stille coupling) under inert atmospheres. Reaction solvents (e.g., THF, DMF) and temperature (60–100°C) significantly impact yield. For example, and highlight the use of anhydrous conditions to prevent hydrolysis of the stannyl group, with yields ranging from 23% to 67% depending on substituents and purification methods .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F, if applicable) is essential for verifying the stannyl and carbonyl groups. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹). and emphasize using high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns of tin-containing compounds .
Q. How does the triphenylstannyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The triphenylstannyl moiety acts as a directing group, facilitating transmetallation in palladium-catalyzed reactions. However, steric hindrance from the phenyl groups can reduce reaction efficiency. notes that substituting the stannyl group with trifluoromethyl or organyl groups alters regioselectivity in subsequent reactions .
Advanced Research Questions
Q. What strategies can mitigate low solubility of this compound in aqueous systems for biological assays?
- Methodological Answer : Co-solvents (e.g., DMSO or cyclodextrins) or structural modifications (e.g., introducing polar substituents like hydroxyl or amine groups) improve solubility. highlights that derivatives with enhanced polarity show better bioavailability without compromising stability .
Q. How can computational modeling guide the design of derivatives with improved binding to biological targets (e.g., HIV reverse transcriptase)?
- Methodological Answer : Molecular docking and molecular dynamics simulations predict interactions between the stannyl-carbonyl moiety and active sites. and demonstrate that pyridin-2(1H)-one hybrids with electron-withdrawing groups (e.g., trifluoromethyl) enhance binding affinity to HIV-1 reverse transcriptase mutants .
Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Reproducibility studies under standardized conditions (e.g., fixed concentrations, cell lines) and meta-analyses of published datasets are critical. and recommend validating activity against clinically relevant mutant strains using crystallographic data to clarify mechanistic discrepancies .
Q. How can reaction conditions be optimized to minimize tin waste and improve sustainability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
